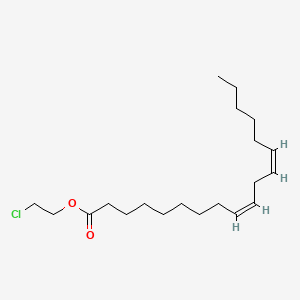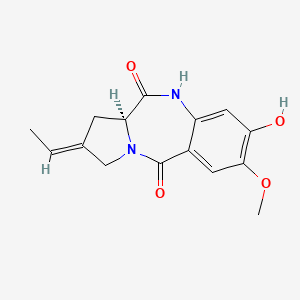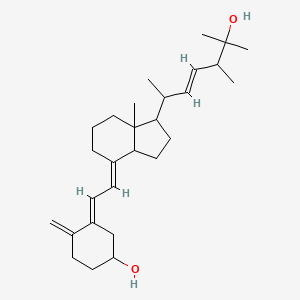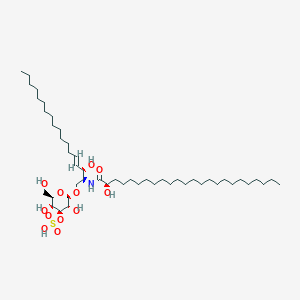![molecular formula C19H15N3O5S2 B1239393 N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B1239393.png)
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethylideneamino)-4-(thiophen-2-ylsulfonylamino)benzamide is a sulfonamide.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Anti-Fatigue Potential
Benzamide derivatives, including those with structural similarities to N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide, have been synthesized and structurally characterized using methods like FT-IR, 1H-NMR, elemental analysis, and X-ray crystallography. These compounds, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine (1-BCP), demonstrated potential applications in identifying binding sites for allosteric modulators of specific receptors like the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor. Additionally, certain derivatives exhibited anti-fatigue effects, increasing the swimming endurance capacity in mice, indicating potential applications in fatigue resistance or related pharmacological effects (Wu et al., 2014).
Potential in Melanoma Imaging and Therapy
N-(dialkylaminoalkyl)benzamides, structurally akin to N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide, have been utilized for melanoma imaging using techniques like planar scintigraphy and SPECT. Specific derivatives showed high melanoma uptake and tissue selectivity, indicating potential applications in melanoma diagnosis and possibly in radionuclide therapy. The uptake of these benzamides in melanoma is influenced by factors like blood clearance rates and metabolic stability rather than specific receptor-mediated mechanisms, suggesting broader application possibilities (Eisenhut et al., 2000).
Histone Deacetylase Inhibition for Cancer Therapy
Derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide, related to N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide, have been designed and synthesized as histone deacetylases (HDAC) inhibitors. These compounds, especially the thiophene-substituted derivatives, exhibited significant HDAC inhibition and antiproliferative activities against cancer cell lines, particularly breast cancer. They induce cell cycle arrest, apoptosis, and inhibit invasion of cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Feng et al., 2011).
Neuroleptic Activity
Studies on benzamides, including those structurally related to N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide, have revealed potential neuroleptic activity. These compounds have been evaluated for inhibitory effects on behavior in animal models, showing a correlation between structure and activity. Certain benzamides have exhibited significant potency, suggesting potential applications in the treatment of conditions like psychosis (Iwanami et al., 1981).
Eigenschaften
Molekularformel |
C19H15N3O5S2 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C19H15N3O5S2/c23-19(21-20-11-13-3-8-16-17(10-13)27-12-26-16)14-4-6-15(7-5-14)22-29(24,25)18-2-1-9-28-18/h1-11,22H,12H2,(H,21,23)/b20-11+ |
InChI-Schlüssel |
OZIRVXNVZPXFHI-RGVLZGJSSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



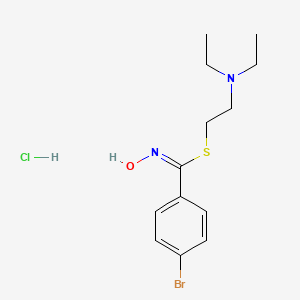
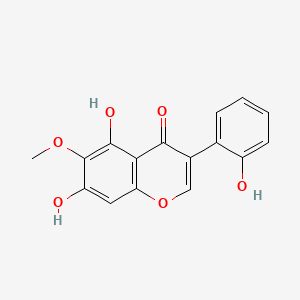


![3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid](/img/structure/B1239318.png)
![(E)-6-[2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1239320.png)



